molecular formula C21H29ClN5O3.CH3O4S<br>C22H32ClN5O7S B12773028 (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate CAS No. 85187-97-9

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate

Cat. No.: B12773028
CAS No.: 85187-97-9
M. Wt: 546.0 g/mol
InChI Key: IJYPXDIDARYZFW-UHFFFAOYSA-M
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Description

The compound (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate is a complex organic molecule known for its unique chemical properties and applications. This compound is characterized by the presence of a chloro-nitrophenyl azo group, which is linked to a phenyl ring and further connected to an ethylaminoethyl chain. The molecule also contains a hydroxypropyl dimethylammonium group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate typically involves multiple steps. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate phenyl derivative to form the azo compound. This intermediate is then reacted with an ethylaminoethyl group under controlled conditions to form the desired product. The final step involves the quaternization of the amino group with 2-hydroxypropyl dimethylammonium methyl sulphate to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amino derivatives .

Scientific Research Applications

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The azo group plays a crucial role in its reactivity, allowing it to participate in electron transfer reactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride
  • (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium bromide

Uniqueness

The presence of the hydroxypropyl group in (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium methyl sulphate distinguishes it from similar compounds. This group enhances its solubility and reactivity, making it more versatile in various applications .

Properties

CAS No.

85187-97-9

Molecular Formula

C21H29ClN5O3.CH3O4S
C22H32ClN5O7S

Molecular Weight

546.0 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;methyl sulfate

InChI

InChI=1S/C21H29ClN5O3.CH4O4S/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5-6(2,3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

IJYPXDIDARYZFW-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.COS(=O)(=O)[O-]

Origin of Product

United States

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